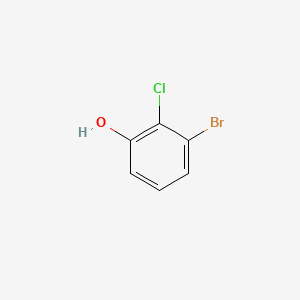

3-Bromo-2-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKNDLIWRYBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216242 | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66024-94-0, 863870-87-5 | |

| Record name | Phenol, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol

Foreword: Understanding the Utility of a Dihalogenated Phenol

To the researchers, scientists, and drug development professionals who rely on precise chemical intermediates, this guide offers a comprehensive examination of 3-Bromo-2-chlorophenol (CAS No. 863870-87-5). This compound is not merely another halogenated aromatic; its specific substitution pattern makes it a valuable synthon in modern medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a critical building block in the synthesis of advanced therapeutic agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors of D2 and DAT receptors for treating complex neurological disorders like schizophrenia.[1][2] The precise arrangement of the hydroxyl, bromo, and chloro substituents dictates its reactivity, acidity, and overall utility. This document provides a detailed overview of its core physicochemical properties, the methodologies for their determination, and the scientific rationale that underpins these characterization techniques.

Molecular Identity and Core Properties

This compound is a dihalogenated phenol with the molecular formula C₆H₄BrClO.[3] Its structure, featuring adjacent chloro and hydroxyl groups with a bromine atom in the meta-position relative to the hydroxyl, imparts a unique combination of steric and electronic effects that are crucial for its synthetic applications.

Summary of Physicochemical Data

The fundamental properties of this compound are summarized below. It is critical to note that while some properties have been experimentally determined, others are based on computational predictions, a common scenario for specialized reagents not yet exhaustively characterized in publicly available literature.

| Property | Value | Data Type | Source(s) |

| CAS Number | 863870-87-5 | Experimental | [3] |

| Molecular Formula | C₆H₄BrClO | - | [4][5] |

| Molecular Weight | 207.45 g/mol | Calculated | [3][5] |

| Appearance | Brown to dark brown crystal | Experimental | [6] |

| Melting Point | 60 °C | Experimental | |

| Boiling Point | 246.1 ± 20.0 °C | Predicted | |

| Density | 1.788 ± 0.06 g/cm³ | Predicted | |

| Acidity (pKa) | 7.53 ± 0.10 | Predicted | |

| Flash Point | 102.7 °C | Predicted | |

| Vapor Pressure | 0.0176 mmHg at 25°C | Predicted | [3] |

| Refractive Index | 1.619 | Predicted | [3] |

| XLogP | 2.9 | Predicted | [4] |

Structural and Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the confident prediction of its spectroscopic characteristics. For any laboratory synthesizing or utilizing this compound, empirical confirmation via the following techniques is a mandatory step for quality control and identity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will be dictated by their positions relative to each other. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon bearing the hydroxyl group (C-O) is expected to be the most deshielded in the δ 150-160 ppm range. Carbons bonded to the electronegative halogens (C-Cl and C-Br) will also be significantly downfield, while the remaining C-H carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band around 1200-1250 cm⁻¹.

-

C-Br and C-Cl stretches: Found in the fingerprint region, typically below 800 cm⁻¹, with the C-Cl stretch generally at a higher wavenumber than the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will exhibit a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, with the most abundant being for C₆H₄⁷⁹Br³⁵ClO (m/z ≈ 206) and C₆H₄⁸¹Br³⁵ClO (m/z ≈ 208). The M+2 and M+4 peaks will have predictable relative intensities, serving as a definitive signature for the presence of one bromine and one chlorine atom.

Physical Properties and Experimental Determination

The physical constants of a compound are not merely data points; they are indicators of purity and are governed by intermolecular forces.

Melting Point

The experimentally determined melting point of 60 °C is a key specification. A sharp melting range (typically ≤ 1 °C) is indicative of high purity, whereas impurities will cause a depression and broadening of the melting range.

This protocol outlines the standard method for verifying the melting point.

-

Sample Preparation: Finely powder a small amount of the crystalline this compound. Tap the open end of a capillary tube into the powder to collect a small sample.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement: Place the packed capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (60 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂. For a pure sample, this range should be narrow.

Boiling Point

The predicted boiling point of 246.1 °C suggests low volatility under standard conditions. This high boiling point is attributable to the compound's molecular weight and the hydrogen bonding enabled by the phenolic hydroxyl group.

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

Solubility Profile

Acidity (pKa)

The predicted pKa of 7.53 indicates that this compound is a weak acid, but significantly more acidic than phenol (pKa ≈ 10).[1] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of the two halogen substituents (bromine and chlorine). These halogens help to stabilize the resulting phenoxide anion by delocalizing the negative charge, thereby favoring dissociation of the proton.

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6.0 to 9.0).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a set of samples with identical total compound concentration but varying pH.

-

Spectral Measurement: Record the UV-Vis spectrum for each buffered solution, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure HA and A⁻ species, respectively.

-

Data Analysis: Identify a wavelength where the absorbance of HA and A⁻ differs significantly. Plot the absorbance at this wavelength versus the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1]

Role as a Pharmaceutical Intermediate

The utility of this compound is best understood by its role in building more complex molecules. Its defined structure allows for regioselective reactions, making it a valuable precursor.

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its precise physicochemical properties. From its melting point, which serves as a reliable indicator of purity, to its predicted pKa, which informs its reactivity in base-mediated reactions, a thorough understanding of these characteristics is essential for its effective application. While a complete experimental dataset is still emerging in the public domain, the combination of established values, robust computational predictions, and foundational spectroscopic principles provides researchers with the necessary framework to confidently utilize this compound in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to 3-Bromo-2-chlorophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-chlorophenol, a halogenated phenol derivative increasingly recognized for its role as a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, molecular structure, physicochemical properties, and critically, its applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical Identity and Molecular Structure

This compound is a disubstituted phenol characterized by the presence of bromine and chlorine atoms on the aromatic ring.

Chemical Abstract Service (CAS) Number: The primary registered CAS number for this compound is 863870-87-5 .[1][2][3] Some databases may also list the alternative CAS number 66024-94-0 .[2][4][5][6] It is crucial for researchers to verify the specific CAS number with their supplier to ensure the procurement of the correct isomer.

Molecular Formula: C₆H₄BrClO[1][2][6][7]

Synonyms: The compound is also known as 3-bromo-2-chloro-phenol and Phenol, 3-bromo-2-chloro-.[2][6]

Molecular Structure Visualization

The structural arrangement of this compound, with the hydroxyl, chlorine, and bromine groups at positions 1, 2, and 3 respectively on the benzene ring, is fundamental to its reactivity and utility in synthesis.

Caption: 2D Molecular Structure of this compound.

Structural Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 207.45 g/mol | [3][6] |

| Melting Point | 60 °C | [3][8] |

| Boiling Point (Predicted) | 246.1 ± 20.0 °C | [3][8] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [3][8] |

| Flash Point | 102.7 °C | [3] |

| Vapor Pressure | 0.0176 mmHg at 25°C | [3] |

| Refractive Index (Predicted) | 1.619 | [3] |

| XLogP3 | 2.9 | [4][7] |

Synthesis and Reactivity Insights

While specific, detailed, step-by-step synthesis protocols for this compound are not extensively published in readily accessible literature, its structure suggests a logical synthetic pathway involving the selective bromination of 2-chlorophenol. The hydroxyl group is an activating ortho-, para-director. With the ortho position blocked by chlorine, bromination is directed to the other ortho (position 6) and para (position 4) positions. Achieving the 3-bromo substitution pattern is less direct and may require multi-step synthesis or specialized directing groups.

However, examining a related synthesis, such as the production of 4-bromo-2-chlorophenol, can provide valuable insights into the reaction conditions. The bromination of 2-chlorophenol is a common method, often carried out in the presence of an inert solvent like chlorobenzene or carbon tetrachloride.[9] The use of a catalyst, such as triethylamine hydrochloride, can improve the yield and selectivity of the reaction.[9] The reaction temperature is a critical parameter that needs to be carefully controlled to minimize the formation of undesired isomers.[9]

The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the bromine atom, and the chlorine atom, all attached to an aromatic ring. The hydroxyl group can undergo O-alkylation or O-acylation. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in the construction of more complex molecular architectures commonly found in drug candidates.

Applications in Drug Development

This compound has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its utility is particularly noted in the development of targeted therapies.

Intermediate for PD-1/PD-L1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway.[8] The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By blocking this interaction, PD-1/PD-L1 inhibitors can restore and enhance T-cell activation, leading to an effective anti-tumor immune response. Immunotherapies targeting this pathway have shown remarkable success in treating various advanced cancers.

Precursor for Dual D2 and DAT Receptor Inhibitors

This compound also serves as a key intermediate in the preparation of tetrahydropyrrole compounds that act as dual inhibitors of the Dopamine D2 receptor and the Dopamine Transporter (DAT).[8] These dual-action compounds have potential applications in the treatment of schizophrenia. By modulating both D2 and DAT, these compounds aim to effectively manage the symptoms of schizophrenia, including improving negative symptoms and cognitive function, while potentially reducing the extrapyramidal side effects and hyperprolactinemia associated with traditional antipsychotics.

The role of halogenated compounds, particularly those containing chlorine, is well-established in medicinal chemistry, with a significant number of FDA-approved drugs incorporating a chloro-substituent.[10] The presence of bromine and chlorine in this compound provides medicinal chemists with versatile handles for molecular modification and optimization of pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid contact with skin and eyes.[11]

-

Avoid the formation of dust and aerosols.[11]

-

Store in a tightly closed container in a dry, well-ventilated place.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

Conclusion

This compound is a chemical intermediate with significant and growing importance in the field of drug discovery and development. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex, biologically active molecules, particularly in the areas of oncology and neuroscience. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers aiming to leverage this compound in their synthetic endeavors. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like this compound is set to expand.

References

- 1. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 66024-94-0 [chemicalbook.com]

- 6. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Spectroscopic Analysis of 3-Bromo-2-chlorophenol: A Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Bromo-2-chlorophenol (CAS No: 66024-94-0), a vital intermediate in pharmaceutical synthesis.[1] For professionals in drug development and chemical research, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data of this compound, grounded in fundamental principles and field-proven insights. The protocols and analyses herein are designed to serve as a self-validating system for the identification and quality control of this compound.

Introduction and Molecular Structure

This compound (C₆H₄BrClO) is a halogenated aromatic compound with a molecular weight of approximately 207.45 g/mol .[2][3] Its utility as a building block in the synthesis of advanced therapeutic agents necessitates rigorous analytical characterization. The strategic placement of the hydroxyl, bromine, and chlorine substituents on the phenol ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming its identity, purity, and for predicting its reactivity.

The structure, illustrated below, consists of a phenol ring substituted with a chlorine atom at position 2 and a bromine atom at position 3. This substitution pattern dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1: Chemical Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry of halogenated organic compounds provides highly characteristic data due to the natural isotopic abundances of chlorine and bromine.[4][5] This technique is invaluable for confirming the elemental composition of the molecule.

Expertise & Experience: The Isotopic Signature

The defining feature in the mass spectrum of this compound is its unique molecular ion cluster. Bromine exists as two primary isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio.[6] Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[6] A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of peaks: M+, [M+2]+, and [M+4]+, with a distinctive intensity pattern.

The expected molecular ion peaks arise from the different combinations of these isotopes:

-

M+: C₆H₄(⁷⁹Br)(³⁵Cl)O

-

[M+2]+: C₆H₄(⁸¹Br)(³⁵Cl)O and C₆H₄(⁷⁹Br)(³⁷Cl)O

-

[M+4]+: C₆H₄(⁸¹Br)(³⁷Cl)O

The relative intensity of the [M+2]+ peak will be the sum of the contributions from both isotopic combinations, making it the most abundant peak in the cluster.

Data Presentation: Predicted MS Data

| Ion | m/z (Calculated) | Isotopic Composition | Expected Relative Intensity |

| M⁺ | 205.9134 | ¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁶O | ~75% |

| [M+2]⁺ | 207.9105 | ¹²C₆¹H₄⁸¹Br³⁵Cl¹⁶O / ¹²C₆¹H₄⁷⁹Br³⁷Cl¹⁶O | ~100% |

| [M+4]⁺ | 209.9075 | ¹²C₆¹H₄⁸¹Br³⁷Cl¹⁶O | ~25% |

Authoritative Grounding: Fragmentation Pathway

Upon electron ionization, the molecular ion can undergo fragmentation. Halogenated compounds often lose the halogen atom, providing further structural confirmation.[7] Key fragmentation pathways for this compound would include the loss of Br•, Cl•, and the stable molecule CO.

Figure 2: Key MS Fragmentation Pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Conditions: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-300.

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak, paying close attention to the molecular ion cluster and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by features of the phenol group and the aromatic ring, with C-halogen stretches appearing in the fingerprint region.[8][9]

Expertise & Experience: Interpreting Vibrational Modes

The most diagnostic feature of a phenol is the O-H stretching vibration.[10] Due to intermolecular hydrogen bonding, this peak appears as a strong, broad band, typically in the 3200-3600 cm⁻¹ region.[9][11] The absence of sharp peaks in this region confirms the presence of the associated hydroxyl group. Aromatic C-H stretches appear just above 3000 cm⁻¹, while characteristic C=C ring stretching vibrations are observed between 1400-1600 cm⁻¹.[9] The C-O stretch of the phenol is typically strong and found around 1200 cm⁻¹. The C-Cl and C-Br stretching vibrations are found at lower wavenumbers, often below 800 cm⁻¹, within the complex fingerprint region.[8]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong, Sharp |

| ~1220 | Aromatic C-O stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Medium to Strong |

| 750 - 550 | C-Cl stretch | Strong |

| 680 - 515 | C-Br stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

¹H NMR Spectroscopy

Expertise & Experience: Decoding Proton Environments

The ¹H NMR spectrum will show signals for three distinct aromatic protons and one phenolic hydroxyl proton. The electron-withdrawing effects of the oxygen, chlorine, and bromine atoms will deshield the aromatic protons, causing them to resonate downfield, typically between 6.8 and 7.5 ppm.

-

H-6: This proton is ortho to the hydroxyl group and meta to the bromine. It will likely appear as a doublet of doublets.

-

H-5: This proton is meta to both the hydroxyl and chlorine groups. It will also likely appear as a doublet of doublets.

-

H-4: This proton is para to the hydroxyl group and ortho to the bromine. It will appear as a doublet of doublets.

The phenolic -OH proton typically appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~7.2 - 7.4 | dd | ³J(H6-H5) ≈ 8, ⁴J(H6-H4) ≈ 2 | 1H |

| H-5 | ~6.9 - 7.1 | t (or dd) | ³J(H5-H6) ≈ 8, ³J(H5-H4) ≈ 8 | 1H |

| H-4 | ~7.3 - 7.5 | dd | ³J(H4-H5) ≈ 8, ⁴J(H4-H6) ≈ 2 | 1H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

Note: Predicted values are estimates. Actual values may vary.

¹³C NMR Spectroscopy

Authoritative Grounding: Carbon Chemical Shifts

A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts are strongly influenced by the attached substituents.

-

C-1 (C-OH): The carbon attached to the highly electronegative oxygen will be the most downfield-shifted among the protonated carbons, typically >150 ppm.

-

C-2 (C-Cl) & C-3 (C-Br): Carbons directly bonded to halogens are also deshielded. The electronegativity of Cl is greater than Br, but other factors like the "heavy atom effect" of bromine can influence the shift.[12] C-2 (with Cl) is expected around 120-130 ppm, and C-3 (with Br) is expected around 110-120 ppm.

-

C-4, C-5, C-6: These protonated carbons will appear in the typical aromatic region of 115-135 ppm.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C-1 | 150 - 155 |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 118 - 123 |

Note: Predicted values are estimates. Actual values may vary.

Experimental Protocol: NMR Sample Preparation and Acquisition

Figure 3: Standard NMR Workflow.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and orthogonal toolkit for the definitive identification of this compound. The characteristic isotopic pattern in the mass spectrum confirms the presence of one bromine and one chlorine atom. The broad O-H and aromatic C-O stretches in the IR spectrum confirm the phenol functional group. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the 1,2,3-substitution pattern. This guide provides the foundational data and protocols necessary for researchers and drug development professionals to confidently identify and assess the quality of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Understanding the reactivity of the aromatic ring in 3-Bromo-2-chlorophenol

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 3-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key pharmaceutical intermediate whose synthetic utility is dictated by the nuanced reactivity of its polysubstituted aromatic ring.[1][2] This guide provides a detailed analysis of the electronic and steric factors governing its behavior in aromatic substitution reactions. The strongly activating, ortho, para-directing hydroxyl group is the primary determinant of regioselectivity in electrophilic aromatic substitution (EAS), overriding the deactivating, yet also ortho, para-directing, influence of the halogen substituents. Consequently, electrophilic attack is channeled predominantly to the C4 and C6 positions. Conversely, the molecule is inherently deactivated towards classical nucleophilic aromatic substitution (SNAr) due to the powerful electron-donating nature of the hydroxyl group, though modern catalytic approaches can overcome this limitation. A thorough understanding of these principles is critical for leveraging this versatile building block in the synthesis of complex therapeutic agents.[2]

Molecular Structure and Electronic Profile

The reactivity of the benzene ring in this compound is a direct consequence of the interplay between its three substituents: a hydroxyl group, a chlorine atom, and a bromine atom. Each substituent exerts distinct electronic effects—inductive and resonance—that collectively determine the rate and regioselectivity of substitution reactions.

-

Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring.[3][4] The oxygen of the hydroxyl group is also electronegative, but its inductive effect is significantly outweighed by its resonance effect.[5]

-

Resonance Effect: This effect involves the delocalization of lone-pair electrons into the aromatic pi-system. The hydroxyl group possesses lone pairs on the oxygen atom and exerts a powerful electron-donating resonance effect (+M), pushing electron density into the ring.[5][6] This effect is particularly pronounced at the ortho and para positions. The halogen atoms also have lone pairs and can participate in resonance donation, but their effect is weaker compared to the hydroxyl group due to less effective orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbital.[4][7]

Consolidated Effects of Substituents

The net effect of a substituent is a balance of these two forces.

-

Hydroxyl (-OH): The strong +M (resonance) effect far outweighs the -I (inductive) effect, making the hydroxyl group a powerful activating group.[3][8]

-

Halogens (-Cl, -Br): The strong -I effect outweighs the weaker +M effect, making halogens deactivating groups overall.[3][6][7]

Despite being deactivators, the resonance effect of halogens is sufficient to direct incoming electrophiles to the ortho and para positions.[4]

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -OH (at C1) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | ortho, para |

| -Cl (at C2) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Moderately Deactivating | ortho, para |

| -Br (at C3) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Moderately Deactivating | ortho, para |

Reactivity in Electrophilic Aromatic Substitution (EAS)

In molecules with multiple substituents, the most powerfully activating group dictates the position of electrophilic attack.[9][10] In this compound, the hydroxyl group is the dominant directing force.

Regioselectivity: Predicting the Site of Attack

The -OH group strongly activates the positions ortho and para to it.

-

Ortho-positions: C2 and C6.

-

Para-position: C4.

The C2 position is already substituted with chlorine. Therefore, electrophilic attack is directed primarily towards the C4 and C6 positions.

Caption: Regioselectivity of EAS on this compound.

The Role of Steric Hindrance

While both C4 and C6 are electronically activated, their accessibility is different.

-

Attack at C4: This position is relatively unhindered.

-

Attack at C6: This position is flanked by the hydroxyl group at C1 and a hydrogen at C5. More significantly, it is ortho to the bulky bromine atom at C3 (meta-relationship) and the chlorine at C2. Steric hindrance from these adjacent groups can impede the approach of an electrophile.[11][12][13]

Experimental Protocol: Bromination of this compound

Phenols are highly activated systems and often undergo halogenation without a Lewis acid catalyst.[14][15][16]

Objective: To synthesize 4,6-Dibromo-2-chlorophenol and 4-Bromo-2-chlorophenol. Principle: The highly activated ring reacts with molecular bromine in a suitable solvent. Controlling stoichiometry is key to preventing polysubstitution.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Preparation: Dissolve 1.0 equivalent of this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Bromine Addition: Dissolve 1.0-1.1 equivalents of bromine in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine (the red-brown color will disappear).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to separate the major 4-bromo product from any minor 6-bromo isomer and starting material.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr reactions require two key features: a good leaving group (like a halogen) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[17][18] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[18]

This compound is poorly suited for classical SNAr. The powerful electron-donating hydroxyl group counteracts the electron-withdrawing effects of the halogens, destabilizing the required carbanionic intermediate and thus deactivating the ring towards nucleophilic attack.[19][20]

However, substitution is not impossible and can be approached through modern synthetic strategies:

-

Homolysis-Enabled Electronic Activation: Recent research has shown that converting the phenol to a phenoxyl radical creates a transient but exceptionally powerful electron-withdrawing group.[21] This radical-mediated strategy can lower the activation barrier for nucleophilic substitution, enabling reactions on otherwise inert halophenols.[21]

-

Transition Metal Catalysis: Catalytic cycles involving transition metals like rhodium or ruthenium can activate aryl halides towards nucleophilic attack through the formation of η⁶-arene complexes.[22][23] This approach effectively makes the aromatic ring electrophilic enough to react with nucleophiles, even in the absence of traditional activating groups.[22]

Applications in Medicinal Chemistry and Drug Development

The specific substitution pattern of this compound makes it a valuable building block for complex, biologically active molecules. Its defined reactivity allows for predictable and selective functionalization.

Caption: Synthetic utility of this compound in drug development.

-

PD-1/PD-L1 Inhibitors: This compound is a reported intermediate in the synthesis of small molecules designed to block the PD-1/PD-L1 protein-protein interaction.[2] This blockade enhances T-cell activation and is a cornerstone of modern cancer immunotherapy.[2]

-

D2/DAT Dual Receptor Inhibitors: this compound has been utilized in the synthesis of tetrahydropyrrole compounds that act as dual inhibitors for dopamine D2 receptors and dopamine transporters (DAT).[2] These agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive function while minimizing side effects.[2]

Conclusion

The reactivity of the aromatic ring in this compound is a classic example of substituent-directed synthesis. The powerful activating and directing effect of the hydroxyl group is the controlling factor in electrophilic aromatic substitution, making the C4 position the primary site of reaction. While the molecule is generally inert to traditional nucleophilic aromatic substitution, advanced methodologies involving radical intermediates or transition metal catalysis can unlock this reaction pathway. The predictable reactivity of this dihalogenated phenol makes it a highly valuable and versatile intermediate for the construction of sophisticated molecules in the field of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. jackwestin.com [jackwestin.com]

- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 21. osti.gov [osti.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Unraveling the Biological Blueprint: Potential Mechanisms of Action for 3-Bromo-2-chlorophenol

An In-depth Technical Guide

Abstract: 3-Bromo-2-chlorophenol is a dihalogenated phenolic compound utilized primarily as a chemical intermediate in the synthesis of advanced pharmaceuticals, including PD-1/PD-L1 inhibitors and dual D2/DAT receptor inhibitors.[1][2][3] Despite its application in drug development, direct research into its specific biological mechanisms of action remains limited. This technical guide synthesizes information from the broader class of halogenated phenols to construct a predictive framework of its potential biological activities. We explore plausible mechanisms including membrane disruption, enzyme inhibition, induction of oxidative stress, and perturbation of ion homeostasis. Each proposed mechanism is substantiated by evidence from structurally related compounds and is accompanied by detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document serves as a foundational resource for toxicologists, drug development professionals, and researchers investigating the biological impact of halogenated aromatic compounds.

Section 1: Foundational Profile - Physicochemical Properties and Metabolic Fate

The biological activity of any xenobiotic is fundamentally governed by its chemical structure, physicochemical properties, and subsequent metabolic fate. For this compound, the presence of two different halogen atoms (bromine and chlorine) on the phenol ring creates an electron-deficient aromatic system, influencing its acidity, lipophilicity, and reactivity.

The lipophilicity of halogenated phenols, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of their toxicity and ability to cross biological membranes.[4] Increased halogenation generally increases lipophilicity, enhancing the compound's ability to partition into lipid-rich environments like cell membranes, which is a prerequisite for many of the mechanisms discussed below. The acidity (pKa) of the phenolic hydroxyl group also increases with the degree of halogenation, affecting the compound's ionization state at physiological pH and thereby its ability to interact with biological macromolecules.[5]

Predicted Metabolic Activation via Cytochrome P450

While the specific metabolic pathway of this compound is uncharacterized, the metabolism of the structurally similar pesticide metabolite, 4-bromo-2-chlorophenol, is well-documented. This related compound is detoxified by human Cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, with CYP3A4 also contributing.[6][7][8] It is highly probable that this compound is also a substrate for these or other CYP isoforms. Metabolism could lead to detoxification and excretion or, conversely, bioactivation into more reactive intermediates, such as quinones or semiquinones, which are potent generators of oxidative stress.

An initial investigation into its biological effects must, therefore, begin with an assessment of its metabolic stability and the identification of its primary metabolites.

Experimental Protocol: In Vitro Metabolism Assay

This protocol outlines a method to assess the metabolism of this compound using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.

Objective: To determine the metabolic stability of this compound and identify its potential metabolites.

Methodology:

-

Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and this compound (1 µM final concentration).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound (this compound) to determine its metabolic half-life and screen for the appearance of new peaks corresponding to potential metabolites.

Causality: The NADPH-regenerating system is essential as it provides the reducing equivalents required for CYP enzyme activity. Quenching with acetonitrile stops the reaction and precipitates proteins that would otherwise interfere with LC-MS analysis. The rate of disappearance of the parent compound provides a direct measure of its metabolic stability.

Section 2: Potential Cellular Mechanisms of Action

Based on the known toxicology of related brominated and chlorinated phenols, we can hypothesize several distinct yet potentially interconnected mechanisms of action for this compound.

Disruption of Membrane Integrity and Function

The lipophilic nature of halogenated phenols allows them to readily partition into the lipid bilayer of cell membranes.[9] This intercalation can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[10][11] This non-specific mechanism of toxicity is often referred to as narcosis and is a foundational aspect of phenol toxicity.

Caption: Workflow for the red blood cell hemolysis assay.

Experimental Protocol: Hemolysis Assay

Objective: To quantify the membrane-disrupting potential of this compound by measuring red blood cell (RBC) lysis.

Methodology:

-

RBC Preparation: Obtain fresh human whole blood and centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the pelleted RBCs three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the final pellet to create a 2% (v/v) RBC suspension in PBS.

-

Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of PBS containing serial dilutions of this compound. Use PBS alone as a negative control (0% lysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% lysis).

-

Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Pelleting: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

-

Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Trustworthiness: This protocol is self-validating through the inclusion of 0% and 100% lysis controls, which normalize the results and account for any spontaneous hemolysis or background absorbance.

Induction of Oxidative Stress

Halogenated phenols are known to induce the formation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, within cells.[12] This can occur through the disruption of mitochondrial electron transport or through redox cycling of metabolites. The resulting oxidative stress can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[12][13]

Cells counteract oxidative stress by upregulating antioxidant defense systems, a key one being the Nrf2 pathway.[14] Under stress, Nrf2 translocates to the nucleus and drives the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Caption: The Nrf2 pathway response to oxidative stress.

Experimental Protocol: Intracellular ROS Measurement

Objective: To measure the generation of intracellular ROS in response to this compound exposure.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human intestinal Caco-2 or neuronal SH-SY5Y cells) in a black, clear-bottom 96-well plate and grow to ~90% confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate at 37°C for 30 minutes in the dark.

-

Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add culture medium containing various concentrations of this compound. Use a known ROS inducer (e.g., H₂O₂) as a positive control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Calculate the rate of increase in fluorescence over time for each concentration. An increased slope relative to the vehicle control indicates ROS production.

Causality: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), providing a direct measure of oxidative activity.

Enzyme Inhibition

Many bromophenols exhibit potent inhibitory activity against a wide range of enzymes.[15] This is a critical mechanism to investigate, especially given that this compound is a building block for pharmacologically active agents. Potential targets include enzymes critical to neurotransmission (acetylcholinesterase), metabolic regulation (α-glucosidase, aldose reductase), and physiological pH balance (carbonic anhydrases).[16][17][18]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits AChE activity.

Methodology:

-

Assay Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Reaction Setup: In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 8.0), 25 µL of DTNB solution, 25 µL of AChE enzyme solution, and 25 µL of this compound solution (at various concentrations).

-

Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

-

Reaction Initiation: Add 25 µL of the substrate, ATCI, to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Perturbation of Intracellular Calcium (Ca²⁺) Homeostasis

Disruption of intracellular calcium signaling is another hallmark of toxicity for some halogenated phenols.[19][20] These compounds can induce a rapid increase in cytosolic Ca²⁺ concentration, potentially by causing its release from intracellular stores like the endoplasmic reticulum or by promoting influx from the extracellular space.[21] Sustained elevation of intracellular Ca²⁺ is a potent trigger for various downstream events, including mitochondrial dysfunction and the activation of apoptotic pathways.[21]

Experimental Protocol: Intracellular Calcium Measurement

Objective: To measure changes in cytosolic free Ca²⁺ concentration following exposure to this compound.

Methodology:

-

Cell Culture and Loading: Grow cells (e.g., PC12 neuroendocrine cells) on glass coverslips. Load the cells with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.

-

Washing: Wash the cells to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.

-

Imaging Setup: Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Perfuse the cells with the salt solution and establish a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Compound Application: Perfuse the cells with a solution containing this compound and continuously record the 340/380 nm fluorescence ratio. Use a known Ca²⁺ mobilizing agent (e.g., ionomycin) as a positive control.

-

Data Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration. An increase in this ratio upon compound application indicates a rise in cytosolic Ca²⁺.

Section 3: Data Summary and Integrated Mechanistic View

The potential biological effects of this compound can be quantitatively assessed and compared using the described protocols.

Table 1: Summary of Hypothetical Bioactivities and Assessment Endpoints

| Potential Mechanism | Key Biological Process | Experimental Assay | Primary Endpoint |

| Membrane Disruption | Loss of membrane integrity | Hemolysis Assay | EC₅₀ (Effective concentration for 50% lysis) |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | DCFH-DA Assay | Rate of fluorescence increase |

| Enzyme Inhibition | Blockade of active sites | Acetylcholinesterase (AChE) Assay | IC₅₀ (Inhibitory concentration 50%) |

| Ion Homeostasis | Disruption of calcium signaling | Fura-2 AM Ratiometric Imaging | Peak change in F₃₄₀/F₃₈₀ ratio |

Integrated View of Potential Toxicity Pathways

The discrete mechanisms described above are likely interconnected. For instance, initial membrane damage could lead to an influx of extracellular Ca²⁺. This, combined with direct effects on intracellular stores, could elevate cytosolic Ca²⁺, which in turn can induce mitochondrial stress and the generation of ROS. Both elevated Ca²⁺ and ROS are potent inducers of the intrinsic apoptotic pathway.

Caption: Interconnected pathways of potential cytotoxicity.

Section 4: Future Directions and Conclusion

This guide provides a robust, hypothesis-driven framework for investigating the biological mechanisms of this compound. The immediate priorities for future research should be to execute the outlined protocols to confirm or refute these potential mechanisms.

Further studies should include:

-

QSAR Modeling: Develop Quantitative Structure-Activity Relationship models to compare the toxicity of this compound with other halogenated phenols.[4][22]

-

Metabolite Identification and Activity: Isolate and characterize the major metabolites and test their biological activity, as they may be more potent than the parent compound.

-

Target-Specific Assays: Given its use as an intermediate for PD-1/PD-L1 and D2/DAT inhibitors, direct binding and functional assays for these specific targets are warranted to rule out any residual or off-target activity.[2]

-

In Vivo Toxicology: Progress to model organism studies to understand the compound's toxicokinetics and systemic effects.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phenol-induced membrane changes in free and immobilized Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Applications of 3-Bromo-2-chlorophenol

Abstract

This technical guide provides an in-depth review of 3-Bromo-2-chlorophenol (CAS No: 863870-87-5), a dihalogenated phenolic compound of significant interest in the chemical and pharmaceutical industries. We will explore its core physicochemical properties, detail established synthetic methodologies with a focus on the underlying chemical principles, and provide a comprehensive overview of its critical applications. The document highlights its role as a versatile building block in the development of advanced pharmaceutical agents, including novel cancer immunotherapies and treatments for neurological disorders, as well as its utility in the agrochemical sector. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering field-proven insights and detailed protocols.

Introduction to this compound

This compound is a halogenated aromatic organic compound featuring a phenol ring substituted with both a bromine and a chlorine atom. This unique substitution pattern imparts specific reactivity and electronic properties, making it a highly valuable intermediate in organic synthesis.[1] The presence of three distinct functional groups—the hydroxyl, chloro, and bromo moieties—offers multiple reaction sites for further chemical modification. The electron-withdrawing nature of the halogens influences the acidity of the phenolic proton and directs the regioselectivity of subsequent electrophilic substitution reactions.[1]

Its primary significance lies in its function as a key starting material for the synthesis of complex molecular structures with desired biological activities.[1] In the pharmaceutical realm, it is a crucial precursor for active pharmaceutical ingredients (APIs), most notably in the development of cutting-edge cancer treatments and drugs targeting central nervous system disorders.[2][3] Furthermore, its derivatives are utilized in the agrochemical industry to create more effective and targeted crop protection agents.[1] This guide will elucidate the synthesis pathways and diverse applications that underscore the importance of this compound in modern chemical innovation.

Physicochemical and Spectroscopic Data

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 863870-87-5 | [3][4] |

| Molecular Formula | C₆H₄BrClO | [5][6] |

| Molecular Weight | 207.45 g/mol | [5] |

| Melting Point | 60 °C | [7] |

| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [7] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 7.53 ± 0.10 (Predicted) | [7] |

| InChIKey | DUKKNDLIWRYBCT-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)O | [5] |

Synthesis of this compound: A Mechanistic Approach

The most common industrial and laboratory-scale synthesis of halogenated phenols involves the direct electrophilic halogenation of a phenol precursor. The synthesis of this compound is typically achieved via the regioselective bromination of 2-chlorophenol.

Core Reaction: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group of the 2-chlorophenol starting material is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The chloro (-Cl) group is deactivating but is also ortho-, para-directing. The interplay of these two substituents governs the position of the incoming electrophile (Br⁺). The primary products of bromination are 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol. Achieving substitution at the 3-position is less direct and often requires multi-step synthesis or specialized directing group strategies not widely detailed in readily available literature, implying it is a more specialized intermediate. However, for the purpose of illustrating a general halogenation protocol, the synthesis of a related, more common isomer, 4-bromo-2-chlorophenol, provides a robust and illustrative example of the methodologies employed.

A patented process for producing 4-bromo-2-chlorophenol with high yield and purity involves the bromination of 2-chlorophenol in the presence of a catalyst, which helps to suppress the formation of the undesired 6-bromo isomer.[8]

Detailed Experimental Protocol (Adapted from Patent Literature for Halogenation)

This protocol is adapted from established methods for the regioselective bromination of chlorophenols, such as the synthesis of 4-bromo-2-chlorophenol.[8] It serves as an illustrative example of the steps a researcher would follow.

Objective: To synthesize a bromo-2-chlorophenol derivative with high purity.

Materials:

-

2-Chlorophenol (1.0 mole)

-

Chlorobenzene (as solvent)

-

Triethylamine hydrochloride (catalyst, ~0.06 moles)

-

Elemental Bromine (1.0 mole)

-

Aqueous sodium hydroxide solution (for quenching)

Procedure:

-

Reaction Setup: A solution of 2-chlorophenol is prepared in chlorobenzene within a glass-lined reactor equipped with a stirrer, thermometer, and dropping funnel.

-

Catalyst Addition: Triethylamine hydrochloride is added to the solution. The mixture is then cooled to a temperature between 0°C and 5°C.[8] Maintaining a low temperature is critical to control the reaction rate and improve regioselectivity.

-

Bromine Addition: Elemental bromine is added dropwise to the cooled reaction mixture over a period of 2-3 hours. The temperature must be carefully maintained within the 5°C to 8°C range during the addition.[8] This slow addition prevents localized overheating and reduces the formation of undesired byproducts.

-

Reaction Progression: After the complete addition of bromine, the reaction temperature is allowed to rise to approximately 15-20°C, and the mixture is stirred for an additional hour to ensure the reaction goes to completion.[8]

-

Work-up and Isolation: The solvent is removed under reduced pressure (in vacuo). The escaping hydrogen bromide (HBr) gas, a byproduct of the reaction, is absorbed in an aqueous sodium hydroxide solution.[8]

-

Purification: The resulting crude product can be purified by distillation or recrystallization to yield the final bromo-2-chlorophenol product with high purity, often exceeding 98%.[8]

Key Applications in Research and Development

This compound's value is most evident in its role as a versatile intermediate. Its dihalogenated phenolic structure serves as a robust scaffold that can be readily modified to build complex target molecules.[1]

Pharmaceutical Synthesis

This intermediate is a cornerstone in the synthesis of novel therapeutic agents.[1][3]

-

PD-1/PD-L1 Inhibitors (Cancer Immunotherapy): this compound is used in the synthesis of small molecule inhibitors that target the Programmed cell death protein 1 (PD-1) / Programmed death-ligand 1 (PD-L1) pathway.[2][3] This interaction is a major immune checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these inhibitors can restore and enhance T-cell activation, allowing the body's own immune system to attack and destroy tumors.[2] This application places this compound at the forefront of modern oncology drug discovery.

-

D2 and DAT Dual Inhibitors (Schizophrenia Treatment): The compound serves as a precursor for tetrahydropyrrole-based molecules that act as dual inhibitors of dopamine D2 receptors and dopamine transporters (DAT).[2][3] This dual-action mechanism is promising for the treatment of schizophrenia. It aims to not only manage the positive symptoms but also improve negative symptoms and cognitive function, while potentially reducing the severe extrapyramidal side effects associated with older antipsychotic medications.[2]

Agrochemical Development

In the field of agriculture, halogenated phenols are well-established precursors for a variety of crop protection agents.

-

Herbicides and Fungicides: this compound provides a foundational chemical structure that can be modified to create new herbicides and fungicides.[1] Its derivatives can be designed to exhibit specific bioactivity against weeds or fungal pathogens.

-

Insecticides and Acaricides: The related isomer, 4-bromo-2-chlorophenol, is a documented intermediate for producing potent insecticidal and acaricidal active substances, such as organophosphate insecticides like Profenofos.[8][9] This highlights the broader utility of bromo-chlorophenol structures in synthesizing agents that protect crops from insect-related damage.

Conclusion

This compound stands out as a chemical intermediate of high strategic importance. Its well-defined physicochemical properties and the established principles of its synthesis via electrophilic substitution of 2-chlorophenol make it an accessible, yet powerful, building block. Its true value is realized in its applications, where it provides the structural starting point for advanced molecules that address critical unmet needs in medicine and agriculture. From enabling the next generation of cancer immunotherapies and mental health treatments to contributing to global food security through novel crop protection agents, this compound is a testament to the pivotal role of versatile chemical intermediates in driving scientific and technological progress.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 863870-87-5 [chemicalbook.com]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Toxicity Profile of 3-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the toxicological profile and safe handling procedures for 3-Bromo-2-chlorophenol, a halogenated phenol derivative increasingly utilized as a key intermediate in pharmaceutical synthesis. While specific toxicological data for this compound remains limited, this document synthesizes available information on structurally related compounds and established best practices for handling halogenated phenols to ensure the safety of laboratory personnel and the integrity of research.

Understanding the Compound: Physicochemical Properties and Applications

This compound is a disubstituted phenol with the molecular formula C₆H₄BrClO. Its structure, featuring both bromine and chlorine atoms on the phenolic ring, imparts specific reactivity and properties that are valuable in organic synthesis. It is primarily used as a building block in the development of novel pharmaceutical agents and other complex organic molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClO | PubChem[1] |

| Molecular Weight | 207.45 g/mol | PubChem[1] |

| Appearance | Off-white solid | Fisher Scientific[2] |

| Melting Point | 47 - 51 °C | Fisher Scientific[2] |

| Boiling Point | 232 - 235 °C | Fisher Scientific[2] |

| Flash Point | > 112 °C | Fisher Scientific[2] |

Toxicological Profile: A Data-Driven Assessment of Hazards

A comprehensive toxicological profile for this compound is not yet fully established in publicly available literature. However, based on its chemical structure as a halogenated phenol and data from safety data sheets (SDS), a clear hazard profile emerges. The primary hazards are associated with its irritant properties.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) via PubChem[1]

Acute Toxicity: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not readily available in the reviewed literature and safety data sheets.[3][4] For the structurally similar 4-Bromo-2-chlorophenol, one SDS indicates it is "Toxic if swallowed".[2] Given the general toxicity of phenolic compounds, which can be rapidly absorbed through the skin and cause systemic effects, it is prudent to handle this compound with a high degree of caution.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is a significant data gap regarding the long-term health effects of this compound. No specific studies on its carcinogenicity, mutagenicity, or reproductive toxicity were identified. However, for the broader class of chlorophenols, some studies have suggested potential associations with cancer in humans with long-term exposure, although often in the context of co-exposure to other chemicals. For instance, 2,4,6-trichlorophenol is considered "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services (DHHS).

Safe Handling and Engineering Controls: A Proactive Approach to Exposure Minimization

The key to safely handling this compound lies in a multi-layered approach that combines robust engineering controls with stringent personal protective equipment (PPE) protocols and meticulous laboratory practices.

Engineering Controls:

-